2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFOQQFZTZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid typically involves the reaction of 4,6-dimethylpyrimidine-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrimidine ring is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and other parameters to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis
The compound serves as an essential building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced by other nucleophiles, leading to the formation of more complex molecules.
- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or other oxidized derivatives, while reduction reactions can yield corresponding alcohols or amines.
Table 1: Summary of Chemical Reactions Involving 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Various substituted derivatives | Amines, thiols, alcohols |
| Oxidation | Carboxylic acids | KMnO4, CrO3 |
| Reduction | Alcohols | LiAlH4, NaBH4 |
Biological Research
In biological contexts, this compound has shown potential as a modulator of enzyme activity and cellular signaling pathways. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This property is useful in drug discovery and development for targeting diseases where enzyme activity is dysregulated.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Pharmaceutical Development
The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have been explored for:
- Antiviral Activity : Research indicates that pyrimidine derivatives exhibit antiviral properties, potentially offering new avenues for treating viral infections .
- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory activities, suggesting its utility in treating conditions characterized by inflammation.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Antiviral Research : A study demonstrated that pyrimidine derivatives could inhibit HIV replication. The research highlighted the potential of compounds like this compound in developing antiviral therapies .
- Enzyme Modulation : Another investigation focused on the compound's ability to modulate enzyme activity related to metabolic pathways. Results indicated that it could effectively alter enzyme kinetics and provide insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related pyrimidine-acetic acid derivatives is provided below, highlighting key differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Methyl vs. Methoxy Groups: The methyl groups in this compound enhance lipophilicity compared to methoxy-substituted analogs (e.g., 4,6-Dimethoxypyrimidin-2-amine), which may improve membrane permeability but reduce solubility .
Functional Group Modifications: Acetic Acid vs. Propanoic Acid: Ambrisentan replaces the acetic acid group with a diphenylpropanoic acid chain, significantly increasing molecular weight and enabling pharmaceutical activity as an endothelin receptor antagonist . Amino vs.
Supramolecular Behavior :
- Co-crystals like 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid exhibit cyclic R₂²(8) hydrogen-bonding motifs, which stabilize crystal packing. In contrast, the methylated parent compound may favor hydrophobic interactions over specific hydrogen bonds .
Applications :
Biological Activity
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid is a compound characterized by its unique structure, which combines a pyrimidine ring with dimethyl substitutions and an acetic acid moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular functions and signal transduction pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing the pyrimidine structure have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Moderate activity was observed against Escherichia coli and Staphylococcus aureus.
- The introduction of substituents such as methyl or methoxy groups influenced the activity profile, with some modifications leading to enhanced antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| 3e | E. coli | Moderate |
| 3h | S. aureus | Moderate |
| 3m | P. aeruginosa | Moderate |
| 3d | C. albicans | High |
Anticancer Activity
The anticancer potential of compounds derived from or related to this compound has also been investigated. For example, certain derivatives have shown selective inhibition of FGFR4 kinase, which is implicated in various cancers including hepatocellular carcinoma (HCC).
In vitro studies demonstrated that some compounds exhibited strong anti-proliferative effects against HCC cell lines, suggesting that structural modifications could enhance selectivity and efficacy against cancer cells .
Table 2: Inhibitory Activity Against FGFR Kinases
| Compound | FGFR Kinase Inhibition (IC50 nM) | Selectivity Ratio (FGFR4/FGFR1-3) |
|---|---|---|
| 6O | 75.3 | 398 - 664 |
| 6A | 190 | 1.5 - 8 |
Case Studies
- Antimicrobial Screening : A study screened various derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against E. coli and S. aureus, highlighting the importance of structural modifications in developing effective antimicrobial agents .
- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of a series of pyrimidine derivatives. Results showed that certain compounds significantly inhibited the growth of HCC cell lines in vitro, with promising selectivity for FGFR4 over other kinases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid?
- Methodology : The compound is synthesized via condensation reactions. A typical route involves refluxing 2-hydrazino-4,6-dimethylpyrimidine with a carboxylic acid derivative (e.g., dehydroacetic acid) in ethanol, followed by rearrangement in acetic acid to yield intermediates. Purification is achieved via recrystallization or column chromatography . Alternative routes include coupling reactions with aryl/heteroaryl hydrazines under acidic conditions (ethanol/HCl or ethanol/AcOH with sodium acetate) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm substituent positions and purity.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the R_2$$^2(8) motif is frequently observed in hydrogen-bonded adducts .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretches near 1700 cm) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust/particulates.
- Storage : Store in sealed containers at room temperature, away from oxidizers and moisture .
Advanced Research Questions
Q. How can solvent selection and reaction conditions optimize synthesis yield?
- Methodology :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in coupling steps.
- Catalysis : Acidic conditions (e.g., concentrated HCl) accelerate hydrazine coupling, while sodium acetate buffers moderate pH for intermediate stability .
- Reflux Time : Extended reflux durations (6–12 hours) improve intermediate formation but require monitoring via TLC to prevent decomposition .
Q. How are hydrogen-bonding ambiguities resolved in crystallographic studies?
- Methodology :
- Software Tools : SHELXL refines anisotropic displacement parameters and hydrogen atom positions. ORTEP-III (via WinGX) visualizes anisotropic ellipsoids and validates hydrogen bonds (e.g., O–H···N interactions at ~2.7–2.9 Å) .
- Validation Metrics : Check R-factors (< 0.05) and data-to-parameter ratios (> 15:1) to ensure model accuracy .
Q. What experimental strategies address contradictions in biological activity data across derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyrimidine methyl groups) and assay bioactivity (e.g., enzyme inhibition).
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects, while molecular docking (e.g., AutoDock) evaluates binding affinities to target proteins .
Q. How can computational methods predict stacking interactions in co-crystals?
- Methodology :
- π-π Stacking Analysis : Use Mercury Software to measure interplanar distances (3.5–4.0 Å) between pyrimidine rings and aromatic systems.
- Hydrogen-Bond Networks : Identify R_2$$^2(8) motifs and validate via Cambridge Structural Database (CSD) comparisons .
Q. What strategies mitigate challenges in refining twinned or low-resolution crystallographic data?
- Methodology :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions and HKLF5 data.
- High-Resolution Data : Optimize crystal growth (e.g., vapor diffusion) to achieve resolutions < 1.0 Å, reducing model bias .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent ratio) .
- Crystallography Workflow : Data collection → SHELXD/SHELXE phasing → SHELXL refinement → ORTEP visualization .
- Safety Compliance : Align with GHS standards (e.g., H302: harmful if swallowed) and document risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
